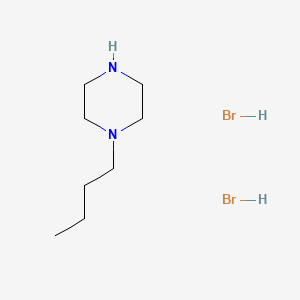
1-Butylpiperazine dihydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butylpiperazine dihydrobromide is a chemical compound with the molecular formula C8H20Br2N2 and a molecular weight of 304.0658 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions. This compound is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butylpiperazine dihydrobromide can be synthesized through the reaction of 1-butylpiperazine with hydrobromic acid. The reaction typically involves the following steps:
- Dissolution of 1-butylpiperazine in an appropriate solvent such as ethanol or water.
- Addition of hydrobromic acid to the solution under controlled temperature conditions.
- Stirring the mixture until the reaction is complete, followed by the removal of the solvent to obtain the dihydrobromide salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with precise control over reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Butylpiperazine dihydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromide ions are replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding N-oxides or reduction to form secondary amines.
Cyclization Reactions: The compound can be involved in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides under basic or acidic conditions.
Oxidation Reactions: Reagents such as hydrogen peroxide or peracids are used under controlled temperature conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Formation of N-substituted piperazine derivatives.
Oxidation Reactions: Formation of N-oxides.
Reduction Reactions: Formation of secondary amines.
Scientific Research Applications
1-Butylpiperazine dihydrobromide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic compounds and heterocycles.
Biology: Employed in the study of biological systems and as a precursor for the synthesis of biologically active molecules.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-butylpiperazine dihydrobromide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, piperazine derivatives are known to interact with GABA receptors, leading to the modulation of neurotransmitter release and neuronal activity .
Comparison with Similar Compounds
- 1-Methylpiperazine
- 1-Ethylpiperazine
- 1-Propylpiperazine
- 1-Isopropylpiperazine
Comparison: 1-Butylpiperazine dihydrobromide is unique due to its specific butyl substitution, which imparts distinct chemical and physical properties compared to other piperazine derivatives. This uniqueness makes it valuable in specific applications where other piperazine derivatives may not be suitable.
Properties
CAS No. |
84473-66-5 |
|---|---|
Molecular Formula |
C8H20Br2N2 |
Molecular Weight |
304.07 g/mol |
IUPAC Name |
1-butylpiperazine;dihydrobromide |
InChI |
InChI=1S/C8H18N2.2BrH/c1-2-3-6-10-7-4-9-5-8-10;;/h9H,2-8H2,1H3;2*1H |
InChI Key |
ARUMSSWPTOMPGL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CCNCC1.Br.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















